2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-
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Overview
Description
2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an azido group, a methylthio group, and a phenyl group attached to the pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings. The methylthio group can undergo oxidation to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used as a precursor in various syntheses.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: An energetic ionic compound with applications in heterocyclic chemistry.
Uniqueness
The presence of both azido and methylthio groups allows for versatile chemical transformations and interactions .
Properties
CAS No. |
651316-20-0 |
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Molecular Formula |
C17H13N5OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-azido-6-(4-methylsulfanylphenyl)-1-phenylpyrimidin-2-one |
InChI |
InChI=1S/C17H13N5OS/c1-24-14-9-7-12(8-10-14)15-11-16(20-21-18)19-17(23)22(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
CZCUORKVMSPBHI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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